1-trityl-4-vinyl-1H-imidazole

Overview

Description

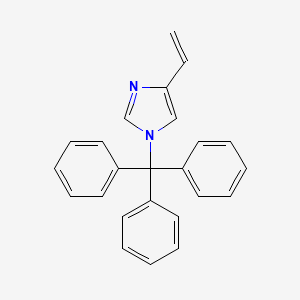

1-Trityl-4-vinyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a trityl group at the 1-position and a vinyl group at the 4-position. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-trityl-4-vinyl-1H-imidazole typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve multi-step synthesis routes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Trityl-4-vinyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.

Substitution: The trityl group can be substituted with other functional groups using reagents like halogens or organometallic compounds. Common reagents used in these reactions include nickel catalysts, halogens, and reducing agents.

Scientific Research Applications

1-Trityl-4-vinyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-trityl-4-vinyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

1-Trityl-4-vinyl-1H-imidazole can be compared with other imidazole derivatives, such as:

1-Benzyl-4-vinyl-1H-imidazole: Similar in structure but with a benzyl group instead of a trityl group, leading to different steric and electronic properties.

1-Trityl-4-methyl-1H-imidazole: Features a methyl group instead of a vinyl group, affecting its reactivity and applications. The uniqueness of this compound lies in its combination of the bulky trityl group and the reactive vinyl group, which provides a balance of stability and reactivity.

Biological Activity

1-Trityl-4-vinyl-1H-imidazole is a synthetic compound that belongs to the imidazole family, characterized by its unique structure featuring both a trityl and a vinyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is defined by the following molecular formula: CHN. The presence of the trityl group (PhC) enhances the stability and solubility of the compound, while the vinyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 1-trityl-1H-imidazole with a vinyl group. This reaction can lead to further modifications such as fluorination, which has been demonstrated in various studies .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. In particular, this compound has shown promise in synthesizing fluorinated histamine derivatives, which possess significant antibacterial properties. For instance, derivatives synthesized from this compound have been tested against various bacterial strains, demonstrating notable antibacterial activity .

Table 1: Antimicrobial Activities of Imidazole Derivatives

| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |

|---|---|---|---|

| This compound | 20 | 22 | 25 |

| Fluorinated Histamine Derivative | 25 | 30 | 28 |

| Control (Streptomycin) | 32 | 31 | 33 |

Source: Adapted from Jain et al.

Therapeutic Potential

Imidazole derivatives are known for their diverse therapeutic activities, including anti-inflammatory, antitumor, and antiviral effects. The specific activity of this compound is still under investigation; however, its structural characteristics suggest potential applications in drug development.

Case Study: Synthesis of Fluorinated Histamines

A significant application of this compound is in the synthesis of β-fluorohistamine and β,β-difluorohistamine. Researchers have utilized this compound as a key intermediate in reactions leading to these biologically relevant molecules. The process involves initial vinylation followed by fluorination using reagents like "FBr," resulting in compounds with enhanced biological activity .

Properties

IUPAC Name |

4-ethenyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKDQHLJKQOFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461770 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86803-29-4 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reactivity of 1-trityl-4-vinyl-1H-imidazole?

A1: this compound serves as a versatile building block for synthesizing more complex molecules. It exhibits two key reactive sites: the vinyl group and the trityl group. The vinyl group readily undergoes addition reactions, as demonstrated by its reaction with "FBr" to yield side-chain fluorinated derivatives. [] Additionally, the trityl group can undergo thermally induced 1,3-migrations within the imidazole ring. This migration is crucial in domino reaction sequences, enabling the creation of structurally intricate molecules through consecutive Diels-Alder and Michael reactions. []

Q2: Can you provide an example of how this compound is used to synthesize specific target molecules?

A2: Researchers have successfully utilized this compound as a precursor for synthesizing fluorinated histamine derivatives. For instance, reacting this compound with "FBr" followed by subsequent modifications yields both β-fluorohistamine and β,β-difluorohistamine. These fluorinated histamine derivatives could potentially offer valuable insights into the structure-activity relationships of histamine and may even lead to the development of novel therapeutic agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.